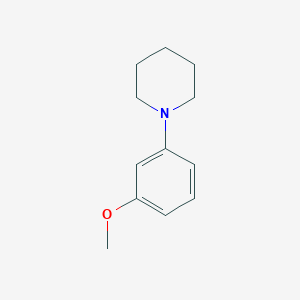

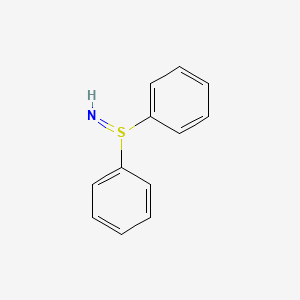

![molecular formula C16H17NO4S B1606008 2-[(4-メチルフェニル)スルホニル]アミノ)-3-フェニルプロパン酸 CAS No. 34635-34-2](/img/structure/B1606008.png)

2-[(4-メチルフェニル)スルホニル]アミノ)-3-フェニルプロパン酸

説明

“2-([(4-Methylphenyl)sulfonyl]amino)-3-phenylpropanoic acid” is a chemical compound that has been studied for its potential applications in various fields . It belongs to the class of organic compounds known as beta amino acids and derivatives . These are amino acids having a (-NH2) group attached to the beta carbon atom .

Synthesis Analysis

The synthesis of a similar compound, “2-{[(4-methylphenyl)sulfonyl]amino}-3-sulfanylpropanoic acid”, was reported in a study . The process involved adding Na2CO3 solution to cysteine in H2O at -5 oC to -10 oC, followed by the addition of para-toluene sulfonyl chloride in 3 portions over a period of 1 hour . The slurry was then warmed to room temperature and allowed to stir for 4 hours .

Molecular Structure Analysis

The molecular structure of this compound has been studied using various techniques. For instance, Fourier Transform infrared (FT-IR) was used to confirm the structure of a synthesized compound . In another study, the fitting pattern of a similar compound illustrated H-bonding interactions with both Arg287 and Tyr283 through its diethylaminomethylsulphonamide fragment .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been studied to some extent. For example, the melting point range of a similar compound, “2-{[(4-methylphenyl)sulfonyl]amino}-3-sulfanylpropanoic acid”, was determined to be 105-107 oC .

科学的研究の応用

抗菌活性

スルホニルアミノ基を有する化合物、例えば2-[(4-メチルフェニル)スルホニル]アミノ)-3-フェニルプロパン酸は、その抗菌特性について評価されてきました。それらは、MRSA、大腸菌、肺炎桿菌、緑膿菌、およびバウマニ菌などの細菌株と戦う可能性を示しています。 これは、抗生物質耐性が増加している時代に、新しい抗菌剤の開発において貴重な存在となっています .

抗炎症活性

これらの化合物は、抗炎症活性についても試験されています。それらは、非ステロイド性抗炎症薬(NSAIDs)の一般的な標的であるCOX-2酵素の選択的阻害を示します。 この選択的阻害は、非選択的NSAIDsに関連する胃の副作用を伴わずに、炎症を軽減する可能性があります .

COX阻害活性

これらの化合物のCOX阻害活性は、痛みと発熱を軽減するための経路を提供するため、重要です。 スルホニルアミノ誘導体は、優れたCOX阻害活性を示しており、新しい鎮痛薬の開発に役立つ可能性があります .

心血管安全性

薬物の心血管安全性は、医薬品開発の重要な側面です。2-[(4-メチルフェニル)スルホニル]アミノ)-3-フェニルプロパン酸のような化合物は、選択的COX-2阻害剤に関連する心血管副作用を軽減する可能性について調査されています。 これは、化合物に一酸化窒素(NO)ドナー部分が付加されることで実現し、血管拡張活性を示し、血小板凝集を阻害することができます .

分子モデリング研究

これらの化合物を使用して、COX-2活性部位との相互作用を理解するための分子モデリング研究が行われています。 このような研究は、創薬にとって重要であり、化合物を合成してインビトロで試験する前に、その有効性を予測するのに役立ちます .

二重の抗菌/抗炎症剤の開発

抗菌剤と抗炎症剤の両方として機能する単剤療法を開発するための継続的な努力があります。この二重の活性は、治療レジメンを簡素化し、潜在的な副作用を軽減することができます。 スルホニルアミノ誘導体は、この目的のために研究されており、細菌感染症と炎症に関連する状態に対するより安全でより効果的な治療法を作成することを目指しています .

将来の方向性

The future research directions for this compound could involve further exploration of its potential applications, particularly in the field of medicine given its antibacterial activity . Additionally, more detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and safety and hazards could provide valuable insights.

作用機序

Target of Action

The primary target of 2-([(4-Methylphenyl)sulfonyl]amino)-3-phenylpropanoic acid is Chymotrypsin-like elastase family member 1 . This enzyme plays a crucial role in various biological processes, including protein degradation and regulation of cellular functions.

Mode of Action

It is known to induce the ubiquitination and proteasomal degradation of β-catenin . This interaction results in changes in the cellular levels of β-catenin, a protein that plays a key role in the Wnt signaling pathway .

Biochemical Pathways

The compound affects the Wnt signaling pathway . This pathway is crucial for cell proliferation and differentiation. By inducing the degradation of β-catenin, the compound disrupts the normal functioning of the Wnt signaling pathway, which can have downstream effects on cell growth and development .

Pharmacokinetics

It is known that the compound has a high probability of human intestinal absorption .

Result of Action

The compound selectively inhibits Wnt signaling-dependent proliferation of cancer cells . It exhibits little efficacy in Wnt-independent cultures . This selective inhibition of cell proliferation suggests that the compound could have potential therapeutic applications in the treatment of cancers that are driven by aberrant Wnt signaling .

特性

IUPAC Name |

2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-12-7-9-14(10-8-12)22(20,21)17-15(16(18)19)11-13-5-3-2-4-6-13/h2-10,15,17H,11H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGRCVIZBNRUWLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24834423 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

34635-34-2, 13505-32-3 | |

| Record name | NSC 88484 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034635342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC88484 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 13505-32-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

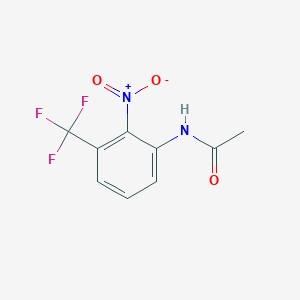

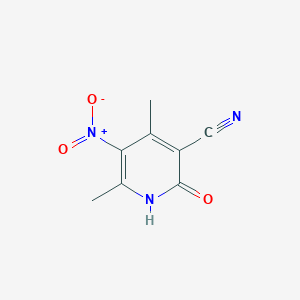

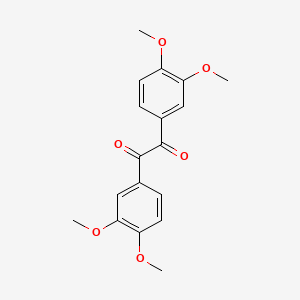

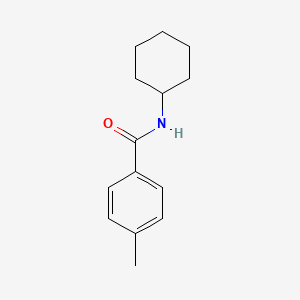

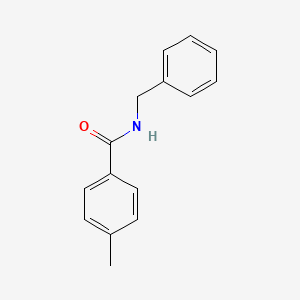

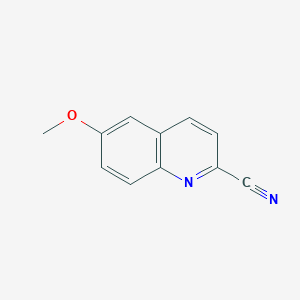

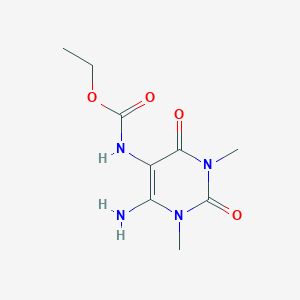

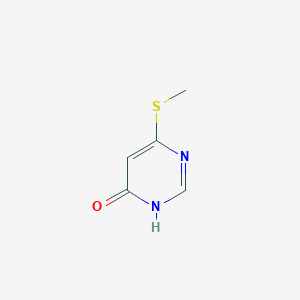

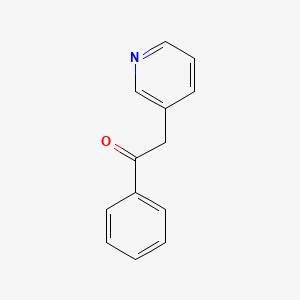

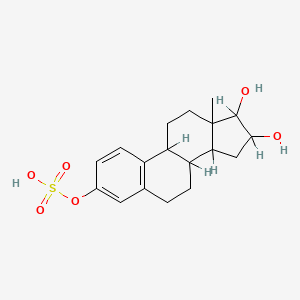

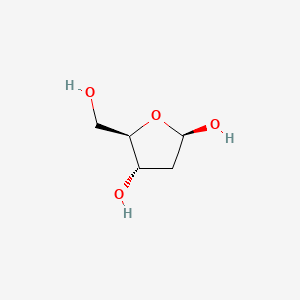

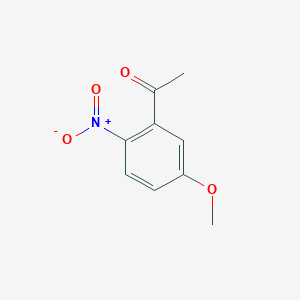

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。